Cas no 62708-56-9 ((-)-Dibenzoyl-L-tartaric acid monohydrate)
(-)-Dibenzoyl-L-tartaric acid monohydrate Chemical and Physical Properties
Names and Identifiers
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- (2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate
- O,O'-Dibenzoyl-d-Tartaric acid Anhydrous
- (-)-O,O''-DIBENZOYL-L-WEINSUREMONOHYDRAT
- DIBENZOYL-L-TARARIC ACID MOTOHYDRATE
- L-(-)DIBENZOYL-L-TARTARIC ACID 1-HYDRATE
- (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate
- (-)-O,O'-DIBENZOYL-L-TARTARIC ACID HYDRATE
- (-)-O,O'-DIBENZOYL-L-TARTARIC ACID MONOHYDRATE
- (2R,3R)-(-)-DI-O-BENZOYL-TARTARIC ACID MONOHYDRATE
- (-)-Dibenzoyl-L-tartaric acid monohydrate
- (-)-O,O′-Dibenzoyl-L-tartaric acid monohydrate
- Dibenzoyl-L-tartaric acid monohydrate
- L-DBTA
- (-)-Dibenzoyl-L-tart
- (-)-DIBENZOYL-L-TARTARIC ACID H2O
- (-)-O,O'-DIBENZOYL-L-WEINSUREMONOHYDRAT
- DIBENZOYL-L-TARARIC ACID M
- Dibenzoyl-L-tartricacid monohydrate
- DI-O-BENZOYL-L-TARTARIC ACID
- L-(-)-DBTA H2O
- L-(-)-DBTA.2H2O
- L-O,O'-dibenzoyltartaric acid hydrate
- O,O'-dibenzoyl-(2R,3R)-tartaric acid monohydrate
- O,O'-dibenzoyl-Lg-tartaric acid,monohydrate
- Dibenzoyl-L-tartaric acid
- (2R,3R)-2,3-bis(benzoyloxy)succinic acid
- Dibenzoyltartaric acid
- (-)-Dibenzoyl-L-tartaric acid
- Dibenzoyl-L-tartaricacid
- L-Dibenzoyl tartaric acid
- Butanedioic acid, 2,3-bis(benzoyloxy)-, (2R,3R)-
- 2,3-Bis(benzoyloxy)tartaric acid
- Tartaric acid, dibenzoate, (-)-
- O,O-Dibenzoyl-(+)-tartaric acid
- (-)-Dibenzoyl-L(+)-tartaric acid
- Tartaric acid, dibenzoate
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid
- Dibenzoyl d-tarta
- (2R,3R)-(-)-O,O'-Dibenzoyltartaric Acid Monohydrate
- AC8307
- Butanedioic acid, 2,3-bis(benzoyloxy)-, monohydrate, [R-(R*,R*)]-
- CS-W009756
- DXDIHODZARUBLA-DTPOWOMPSA-N
- SCHEMBL312080
- Dibenzoyl-L-(-)-tartaric acid monohydrate
- MFCD00149119
- AKOS016842540
- (-)-O,O-Dibenzoyl-L-tartaric acid monohydrate
- (2r,3r)-(-)-dibenzoyl-l-tartaric acid monohydrate
- Dibenzoyl L-tartaric acid monohydrate
- (2R,3R)-2,3-bis(benzoyloxy)butanedioic acid hydrate
- (-)-O,O?-DIBENZOYL-L-TARTARIC ACID MONOHYDRATE
- (-)-O,O'-Dibenzoyl-L-tartaric acid monohydrate, >=99.0% (T)
- 62708-56-9
- (2R,3R)-2,3-dibenzoyloxybutanedioic acid;hydrate
-
- MDL: MFCD00149119
- Inchi: 1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m1./s1
- InChI Key: DXDIHODZARUBLA-DTPOWOMPSA-N
- SMILES: [C@@H](C(=O)O)(OC(=O)C1C=CC=CC=1)[C@H](C(=O)O)OC(=O)C1C=CC=CC=1.O
- BRN: 0709854
Computed Properties
- Exact Mass: 376.07900
- Monoisotopic Mass: 356.053
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 9
- Complexity: 483
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 127
- Surface Charge: -2
- XLogP3: 3.9
Experimental Properties
- Color/Form: White solid
- Melting Point: 87.0 to 92.0 deg-C
- Boiling Point: 669.9 ℃ at 760 mmHg
- Flash Point: 358.9 °C
- Refractive Index: -108.5 ° (C=1, EtOH)
- Water Partition Coefficient: dissolution
- PSA: 136.43000
- LogP: 1.54250
- Specific Rotation: -115 º (c=5, ethanol)
- Optical Activity: [α]20/D −110±3°, c = 5% in ethanol
- Solubility: Not determined
- Sensitiveness: Sensitive to humidity
(-)-Dibenzoyl-L-tartaric acid monohydrate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36
- Safety Instruction: S26-S36-S37/39
- FLUKA BRAND F CODES:3
- RTECS:WW8070000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
- Safety Term:S26;S37/39
- Risk Phrases:R36
(-)-Dibenzoyl-L-tartaric acid monohydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33622-100G |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
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¥312.04 | 2023-12-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 33622-500G |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
62708-56-9 | 500g |
¥1091.17 | 2023-12-08 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O808054-2.5kg |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
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1,618.00 | 2021-05-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011053-100g |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
62708-56-9 | 98% | 100g |
¥68 | 2024-05-22 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011053-500g |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
62708-56-9 | 98% | 500g |
¥203 | 2024-05-22 | |
| TRC | D422815-1g |
(-)-Dibenzoyl-L-Tartaric Acid Monohydrate |
62708-56-9 | 1g |
$ 52.00 | 2023-09-07 | ||
| TRC | D422815-5g |
(-)-Dibenzoyl-L-Tartaric Acid Monohydrate |
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$ 69.00 | 2023-09-07 | ||
| TRC | D422815-10g |
(-)-Dibenzoyl-L-Tartaric Acid Monohydrate |
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$ 86.00 | 2023-09-07 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120023-100g |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
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¥72.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D120023-2.5kg |
(-)-Dibenzoyl-L-tartaric acid monohydrate |
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(-)-Dibenzoyl-L-tartaric acid monohydrate Suppliers
(-)-Dibenzoyl-L-tartaric acid monohydrate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on (-)-Dibenzoyl-L-tartaric acid monohydrate
Introduction to (-)-Dibenzoyl-L-tartaric acid monohydrate (CAS No: 62708-56-9)
(-)-Dibenzoyl-L-tartaric acid monohydrate, with the chemical formula C₂₄H₁₈O₁₂·H₂O, is a derivative of tartaric acid that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its monohydrate form, is widely utilized as an intermediate in the synthesis of various chiral compounds and has found applications in asymmetric catalysis. The unique structural properties of (-)-Dibenzoyl-L-tartaric acid monohydrate, including its diester functionality and tartaric acid backbone, make it a valuable tool in the development of enantioselective processes.
The significance of (-)-Dibenzoyl-L-tartaric acid monohydrate in modern chemistry is underscored by its role in the preparation of optically active molecules, which are crucial in the pharmaceutical industry. Its ability to act as a chiral auxiliary has led to its extensive use in the synthesis of non-proteinogenic amino acids and other chiral building blocks. Recent advancements in synthetic methodologies have further highlighted its importance, particularly in the context of green chemistry initiatives that emphasize sustainable and efficient synthetic routes.
In recent years, research on (-)-Dibenzoyl-L-tartaric acid monohydrate has been complemented by studies exploring its potential applications in drug discovery. The compound's structural motif, which features two benzoyl groups attached to a tartaric acid core, has been leveraged to design novel molecules with enhanced biological activity. For instance, derivatives of this compound have shown promise as inhibitors of various enzymes implicated in metabolic disorders. These findings have spurred interest in developing new therapeutic agents based on the scaffold provided by (-)-Dibenzoyl-L-tartaric acid monohydrate.
The monohydrate form of (-)-Dibenzoyl-L-tartaric acid monohydrate is particularly noteworthy due to its stability and crystalline structure, which facilitate its handling and integration into synthetic protocols. This form is often preferred over anhydrous derivatives because it exhibits better solubility profiles in certain organic solvents, making it more versatile for a range of chemical transformations. Additionally, the hydration state can influence the reactivity of the compound, allowing chemists to fine-tune reaction conditions for optimal outcomes.
The synthesis of (-)-Dibenzoyl-L-tartaric acid monohydrate typically involves the esterification of tartaric acid with benzoyl chloride under controlled conditions. The resulting diester is then hydrated to yield the monohydrate form. This process highlights the compound's synthetic accessibility and underscores its utility as a building block in organic synthesis. Recent studies have also explored alternative synthetic routes, including enzymatic methods that offer higher selectivity and reduced environmental impact.
In the realm of catalysis, (-)-Dibenzoyl-L-tartaric acid monohydrate has been employed as a ligand or co-catalyst in asymmetric reactions. Its chiral environment provides a platform for inducing enantioselectivity, enabling the synthesis of complex molecules with high stereochemical purity. This application is particularly relevant in pharmaceutical research, where enantiopure compounds are often required for efficacy and safety reasons. The compound's versatility as a chiral auxiliary has been demonstrated in various transformations, including hydrogenations, epoxidations, and rearrangements.
The pharmacological potential of derivatives derived from (-)-Dibenzoyl-L-tartaric acid monohydrate continues to be an area of active investigation. Researchers have synthesized analogs that exhibit inhibitory activity against enzymes such as carbonic anhydrase and lactate dehydrogenase. These enzymes are involved in numerous physiological processes, making them attractive targets for therapeutic intervention. The structural diversity afforded by modifications to the benzoyl groups and tartaric acid backbone allows for fine-tuning of biological activity, leading to promising candidates for further development.
The crystallographic properties of (-)-Dibenzoyl-L-tartaric acid monohydrate have also been studied extensively. High-resolution X-ray diffraction analyses have provided insights into its molecular packing and intermolecular interactions. These structural details are crucial for understanding its behavior in solution and solid-state applications. Furthermore, knowledge gained from crystallographic studies can guide the design of modified derivatives with improved properties.
The role of computational chemistry in elucidating the reactivity and properties of (-)-Dibenzoyl-L-tartaric acid monohydrate cannot be overstated. Molecular modeling techniques have been employed to predict reaction outcomes and optimize synthetic pathways before experimental validation. This approach not only accelerates research but also reduces waste by minimizing trial-and-error experimentation. Computational studies have also shed light on the electronic structure and bonding characteristics of this compound, contributing to a deeper understanding at both theoretical and practical levels.
In conclusion, (-)-Dibenzoyl-L-tartaric acid monohydrate (CAS No: 62708-56-9) represents a fascinating molecule with diverse applications across pharmaceutical chemistry and bioorganic synthesis. Its unique structural features make it an invaluable tool for constructing chiral compounds and facilitating asymmetric transformations. Ongoing research continues to uncover new possibilities for this compound, reinforcing its importance as a cornerstone in modern chemical innovation.
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